4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride
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Overview
Description
4-{3-chlorobicyclo[111]pentan-1-yl}piperidine hydrochloride is a compound that features a unique bicyclo[111]pentane core, which is known for its rigidity and three-dimensional structure
Preparation Methods
The synthesis of 4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the chlorocarbonylation of a bicyclo[1.1.1]pentane precursor, followed by nucleophilic substitution reactions to introduce the piperidine moiety . Industrial production methods may involve continuous flow processes to generate bicyclo[1.1.1]pentane derivatives on demand, providing an efficient route to large-scale synthesis .
Chemical Reactions Analysis
4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Biology: Its unique structure makes it a valuable tool in the study of molecular interactions and biological pathways.
Industry: It can be used in the development of advanced materials with specific mechanical or electronic properties.
Mechanism of Action
The mechanism of action of 4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride involves its interaction with molecular targets through its rigid and three-dimensional structure. This interaction can influence various biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
- Bicyclo[1.1.1]pentane derivatives
- Substituted piperidines
- Spiropiperidines
- Condensed piperidines
- Piperidinones
Properties
CAS No. |
2770358-94-4 |
---|---|
Molecular Formula |
C10H17Cl2N |
Molecular Weight |
222.2 |
Purity |
95 |
Origin of Product |
United States |
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